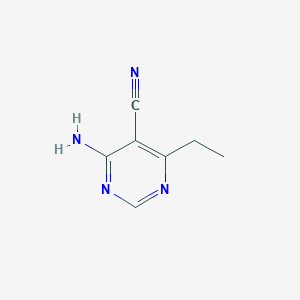

4-Amino-6-ethylpyrimidine-5-carbonitrile

Description

The Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Synthesis

Heterocyclic compounds that feature a pyrimidine core are of immense interest to organic and medicinal chemists. nih.gov These scaffolds are integral components of natural and synthetic compounds that exhibit a wide range of biological activities. nih.govresearchgate.net As a fundamental component of DNA and RNA, the pyrimidine nucleus can readily interact with various biological molecules like enzymes and genetic material within a cell. nih.govresearchgate.net This inherent biocompatibility has made pyrimidine derivatives a privileged structure in drug discovery.

The therapeutic potential of compounds containing the pyrimidine motif is extensive, with documented activities including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. nih.govnih.gov The structural diversity achievable with the pyrimidine ring allows for fine-tuning of its pharmacological properties, making it a versatile scaffold for developing new therapeutic agents. nih.gov The continued exploration of pyrimidine scaffolds is fueled by the need to address emerging diseases and drug resistance, ensuring its prominent role in the development of novel drugs. nih.gov

Contextualizing 4-Aminopyrimidine-5-carbonitrile (B127032) Derivatives

Within the large family of pyrimidines, derivatives featuring a 4-amino group and a 5-carbonitrile group are a particularly important subclass. These compounds serve as crucial intermediates in the synthesis of more complex, biologically active molecules and also exhibit intrinsic therapeutic potential. arkat-usa.orgias.ac.in The 4-aminopyrimidine (B60600) moiety is a key pharmacophore, while the 5-carbonitrile group offers a versatile chemical handle for further molecular elaboration, allowing for the construction of fused heterocyclic systems like pyridopyrimidines. rsc.org

Research has demonstrated that 4-aminopyrimidine-5-carbonitrile derivatives possess a range of biological activities. For instance, various substituted analogues have been investigated as anticancer agents, showing inhibitory activity against cancer cell lines and specific molecular targets like epidermal growth factor receptor (EGFR). researchgate.netrsc.org Others have been explored for their potential as COX-2 inhibitors and anti-inflammatory agents. researchgate.netnih.gov The synthesis of these derivatives is often achieved through efficient multicomponent reactions, which allow for the rapid generation of a diverse library of compounds for biological screening. arkat-usa.org A common and effective method involves the three-component reaction of malononitrile (B47326), aldehydes, and N-unsubstituted amidines. arkat-usa.org

Research Landscape and Focus on 4-Amino-6-ethylpyrimidine-5-carbonitrile

The research landscape for 4-aminopyrimidine-5-carbonitrile derivatives is active, with studies frequently exploring how different substituents at the C2 and C6 positions of the pyrimidine ring influence biological activity. researchgate.netrsc.orgnih.gov The specific compound, this compound, represents a distinct point in this chemical space. While extensive, dedicated studies on this particular molecule are not widely detailed in peer-reviewed literature, its structure is of significant interest.

The ethyl group at the C6 position provides a small, lipophilic substituent that can influence the compound's binding affinity to biological targets and its pharmacokinetic properties. The investigation of such analogues is a standard approach in medicinal chemistry to build structure-activity relationships (SAR). Researchers synthesize a series of related compounds with varying alkyl or aryl groups to probe the steric and electronic requirements of a biological target. Therefore, this compound serves as an important data point in the broader exploration of this chemical class, even if it is not the final, most active compound. Its primary role in the current research landscape is likely that of a building block or an intermediate for the synthesis of more complex and potentially more potent molecules.

Below is a data table summarizing the key properties of the parent compound and a related derivative, contextualizing the subject of this article.

| Property | 4-Amino-2-methylpyrimidine-5-carbonitrile | 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile |

| Molecular Formula | C6H6N4 | C10H13N5 |

| Molecular Weight | 134.14 g/mol nih.gov | 203.25 g/mol nih.gov |

| General Synthetic Route | Condensation of acetamidine (B91507) hydrochloride, formaldehyde, and malononitrile. chemicalbook.com | Reaction of 4-amino-6-chloro-pyrimidine-5-carbonitrile with piperidine (B6355638). nih.gov |

| Key Structural Features | Contains a methyl group at the C2 position. nih.gov | Features a piperidine ring at the C6 position, which adopts a chair conformation. nih.gov |

| Observed Crystal Structure Interactions | Not detailed | Forms sheets in the crystal lattice via N—H⋯N hydrogen bonds and exhibits weak π–π stacking. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H8N4 |

|---|---|

Molecular Weight |

148.17 g/mol |

IUPAC Name |

4-amino-6-ethylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C7H8N4/c1-2-6-5(3-8)7(9)11-4-10-6/h4H,2H2,1H3,(H2,9,10,11) |

InChI Key |

HDBOSGCQAPOKOB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC=N1)N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 6 Ethylpyrimidine 5 Carbonitrile and Analogues

Cyclization Strategies for Pyrimidine (B1678525) Ring Formation

The core synthesis of the pyrimidine ring is often achieved through cyclization reactions, where acyclic precursors are combined to form the heterocyclic system. These strategies are fundamental in creating the foundational structure of compounds like 4-amino-6-ethylpyrimidine-5-carbonitrile.

Condensation Reactions Involving Amidine Hydrochlorides and Malononitrile (B47326) Derivatives

A prevalent and efficient method for constructing the 4-aminopyrimidine-5-carbonitrile (B127032) core involves the condensation reaction of an amidine hydrochloride, an aldehyde, and malononitrile. This three-component reaction is a powerful tool for generating molecular diversity. The reaction typically proceeds through an initial Knoevenagel condensation of the aldehyde and malononitrile to form an arylidene malononitrile intermediate. Subsequent Michael addition of the amidine to this intermediate, followed by intramolecular cyclization and tautomerization, yields the final pyrimidine product. nih.gov

Different catalysts and reaction conditions have been explored to optimize this synthesis. For instance, magnesium oxide (MgO) has been shown to effectively catalyze this three-component reaction, offering high conversions and short reaction times. acs.org Similarly, robust biowaste bone char-Bronsted solid acid catalysts have been employed under solvent-free conditions, providing an environmentally friendly approach with high yields. nih.gov The choice of solvent and energy source also plays a crucial role; reactions have been successfully carried out in water at reflux or under microwave irradiation, which can significantly reduce reaction times. nih.gov

Below is a table summarizing the results of a three-component synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives under different conditions.

| Aldehyde | Amidine | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde (B42025) | Benzamidine (B55565) hydrochloride | Water, reflux, 6h | 78 | nih.gov |

| 4-Chlorobenzaldehyde | Benzamidine hydrochloride | Toluene, MW, 300W, 8 min | 88 | nih.gov |

| 4-Bromobenzaldehyde | Guanidine hydrochloride | Toluene, MW, 300W, 10 min | 92 | nih.gov |

| 4-Chlorobenzaldehyde | Urea | Solvent-free, 80°C, Bone char-nPrN-SO3H | 95 | nih.gov |

Approaches Utilizing 2-(Alkoxymethylene)malononitriles

Another established route to pyrimidine synthesis involves the use of pre-functionalized three-carbon synthons like 2-(alkoxymethylene)malononitriles. These reagents act as versatile building blocks that readily react with amidines. The reaction proceeds by the displacement of the alkoxy group by the amidine, followed by cyclization to form the pyrimidine ring.

For example, the condensation of 2-(ethoxymethylene)malononitrile with acetamidine (B91507) hydrochloride in the presence of a base like sodium ethoxide leads to the formation of 4-amino-6-methylpyrimidine-5-carbonitrile. This method is highly effective as the ethoxymethylene group provides a reactive site for the initial nucleophilic attack by the amidine, facilitating the subsequent ring closure. This strategy offers a direct and high-yielding pathway to the desired pyrimidine core structure.

Synthesis via 2-Cyanoacetamide (B1669375), Vilsmeier Reagent, and Acetamidine Intermediates

A scalable and efficient synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile, a close analogue of the target compound, has been developed utilizing 2-cyanoacetamide as a starting material. mdpi.com This process involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide). This reaction forms an activated enamine intermediate, 2-cyano-3-(dimethylamino)acrylonitrile. mdpi.com

Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules in a single step. semanticscholar.org The synthesis of pyrimidine derivatives is particularly well-suited to MCR strategies. As discussed previously (Section 2.1.1), the three-component reaction between an aldehyde, malononitrile, and an amidine (or urea/thiourea) is a classic example of an MCR used to produce 4-amino-5-pyrimidinecarbonitriles. nih.govnih.gov

These reactions can be categorized based on the number of components and the pattern of bond formation. For instance, a [3+1+1+1] annulation process has been employed for pyrimidine synthesis. Microwave-assisted MCRs have also been developed, offering advantages such as significantly reduced reaction times and improved yields. The combination of different building blocks in a single pot allows for the rapid creation of libraries of diverse pyrimidine derivatives for biological screening. nih.gov The versatility of MCRs is further enhanced by the wide variety of catalysts that can be employed, ranging from simple bases to solid-supported acid catalysts, allowing for optimization towards greener and more sustainable protocols. nih.gov

Strategic Functionalization and Modification of the Pyrimidine Core

Once the pyrimidine ring is formed, further diversification can be achieved by modifying the substituents on the core structure. This strategic functionalization is crucial for developing analogues with tailored properties.

Nucleophilic Substitution of Halogenated Pyrimidines

A key strategy for the functionalization of the pyrimidine core is the nucleophilic aromatic substitution (SNAr) of halogenated pyrimidines. The pyrimidine ring is electron-deficient, which makes it susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups and bearing a good leaving group, such as a halogen atom. Halogens at the 2-, 4-, and 6-positions of the pyrimidine ring are readily displaced by a variety of nucleophiles.

This method is exemplified by the synthesis of 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. In this reaction, the starting material, 4-amino-6-chloro-pyrimidine-5-carbonitrile, is refluxed with piperidine (B6355638) in ethanol (B145695). The piperidine acts as a nucleophile, attacking the carbon atom bearing the chlorine and displacing it to form the substituted product in good yield (74%). This reaction demonstrates a straightforward and effective way to introduce amine functionalities onto the pyrimidine scaffold. A wide array of nitrogen, oxygen, and sulfur nucleophiles can be employed in this manner to generate a diverse set of functionalized pyrimidine analogues.

The reactivity of halopyrimidines in SNAr reactions can be influenced by the position of the halogen and the nature of the nucleophile, providing a versatile platform for late-stage modification of the pyrimidine core.

| Halogenated Pyrimidine | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-amino-6-chloro-pyrimidine-5-carbonitrile | Piperidine | 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile | 74 | |

| 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile | Sodium Methoxide | 4-Amino-6-methoxy-2-methylpyrimidine-5-carbonitrile | N/A | - |

Introduction of the Cyano Group

The cyano group at the C-5 position of the pyrimidine ring is a key functional group that imparts specific electronic properties and serves as a versatile handle for further chemical transformations. A prevalent and efficient method for the direct introduction of the cyano group during the formation of the pyrimidine ring is through a three-component reaction. arkat-usa.org This approach involves the condensation of an appropriate aldehyde, malononitrile, and an N-unsubstituted amidine.

For the synthesis of this compound, the reaction would typically involve propanal (to provide the ethyl group at the 6-position), malononitrile (which incorporates the amino group at C-4 and the cyano group at C-5), and a suitable amidine hydrochloride, such as formamidine (B1211174) hydrochloride to leave the 2-position unsubstituted or acetamidine hydrochloride to introduce a methyl group at the 2-position. arkat-usa.orgchemicalbook.com

The reaction is often catalyzed by a base, such as triethylamine (B128534) or sodium acetate, and can be performed under various conditions. arkat-usa.org For instance, the synthesis of 4-amino-5-pyrimidinecarbonitriles has been successfully achieved in refluxing water or under microwave irradiation, providing good to excellent yields. arkat-usa.org The use of malononitrile is critical as it serves as the source of both the C-5 carbon with the cyano substituent and the C-4 amino group, making this a highly convergent and atom-economical approach.

This multicomponent strategy is broadly applicable for the synthesis of a wide range of 4-amino-pyrimidine-5-carbonitrile analogues by simply varying the aldehyde and amidine starting materials. For example, using different aldehydes allows for the introduction of various substituents at the 6-position of the pyrimidine ring.

Advancements in Green Chemistry for Pyrimidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to develop more environmentally benign and efficient processes. rasayanjournal.co.inpowertechjournal.comnih.gov Key advancements include the use of microwave-assisted protocols and the development of recyclable catalysts, which offer significant advantages over traditional synthetic methods. rasayanjournal.co.inpowertechjournal.comnih.gov

Microwave-Assisted Protocols:

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. nih.govnih.gov The heating in microwave-assisted reactions is rapid and uniform, which can minimize the formation of side products. nih.gov

For the synthesis of 4-amino-pyrimidine-5-carbonitrile derivatives, microwave irradiation has been shown to be highly effective. arkat-usa.org The three-component reaction of an aldehyde, malononitrile, and an amidine hydrochloride can be completed in a matter of minutes under microwave heating, compared to several hours required for conventional heating methods. arkat-usa.org This rapid and efficient methodology is well-suited for the construction of chemical libraries for drug discovery. researchgate.net The use of solvents can also be minimized or even eliminated in some microwave-assisted syntheses, further enhancing the green credentials of the process. researchgate.net

Below is a comparative table illustrating the efficiency of microwave-assisted synthesis versus conventional heating for the preparation of 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile, an analogue of the target compound.

| Method | Reaction Time | Yield (%) |

| Conventional Heating (Toluene, reflux) | 16 h | 40 |

| Microwave Irradiation (300 W) | 6 min | 78 |

| Data sourced from a study on the synthesis of 4-amino-5-pyrimidinecarbonitriles. arkat-usa.org |

Recyclable Catalysts:

An example of a recyclable catalyst used in the synthesis of 4-amino pyrimidine analogues is NiTiO₃ nanoparticles supported on exfoliated montmorillonite (B579905) K30 (MK30). rsc.org This heterogeneous catalyst has been successfully employed for the synthesis of 2-methyl-4-amino-pyrimidine-5-carbonitriles under microwave irradiation. rsc.org The catalyst demonstrated good reusability for up to six cycles with only a slight decrease in catalytic activity, achieving high yields (88–95%) within a short reaction time of 5 minutes. rsc.org The use of such solid-supported catalysts simplifies the work-up procedure and minimizes the environmental impact associated with catalyst waste. researchgate.netrsc.org

The following table summarizes the reusability of the 20% NiTiO₃/MK30 catalyst for the synthesis of a 4-amino pyrimidine analogue.

| Cycle | Yield (%) |

| 1 | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 90 |

| 5 | 89 |

| 6 | 88 |

| Data represents the catalytic activity over multiple cycles. rsc.org |

These advancements in green chemistry not only provide more sustainable routes to valuable pyrimidine compounds but also often offer improved reaction efficiency and product yields, aligning with the economic and environmental goals of modern chemical synthesis. rasayanjournal.co.inbenthamdirect.com

Chemical Transformations and Mechanistic Insights of 4 Amino 6 Ethylpyrimidine 5 Carbonitrile Derivatives

Reactivity Towards Nucleophilic Reagents

The pyrimidine (B1678525) ring is inherently electron-deficient, a characteristic that is amplified by the two ring nitrogen atoms and the electron-withdrawing nitrile group at the C-5 position. thieme-connect.de This π-deficient nature makes the carbon atoms of the pyrimidine ring, particularly at positions 2, 4, and 6, susceptible to nucleophilic attack.

In derivatives of 4-amino-6-ethylpyrimidine-5-carbonitrile that bear a leaving group, such as a halogen or a methylthio group, at the C-2 or C-6 positions, nucleophilic aromatic substitution (SNAr) is a common and efficient transformation. For instance, a chloro-substituted derivative can readily react with various nucleophiles. The reaction of 2-(butylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile with heteroaromatic amines in isopropanol, using triethylamine (B128534) as a base, results in the displacement of the chlorine atom to yield the corresponding amino derivatives in high yield. ekb.eg Similarly, nucleophilic attack by aromatic amines on related chloro derivatives proceeds smoothly to furnish substituted aminopyrimidines. ekb.eg

The general mechanism for this transformation involves the addition of the nucleophile to the electron-deficient carbon atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the pyrimidine ring. The ethyl group at the C-6 position primarily exerts a mild electron-donating inductive effect, which can slightly modulate the reactivity of the ring towards nucleophiles compared to an unsubstituted analogue.

| Reactant | Nucleophile | Conditions | Product | Yield (%) |

| 2-(butylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile | Heteroaromatic amine | Isopropanol, TEA | 2-(butylthio)-4-(heteroarylamino)-6-phenylpyrimidine-5-carbonitrile | 91 |

| 4-Chloro-6-(substituted)pyrimidine-5-carbonitrile | Aniline (B41778) | Reflux | 4-(phenylamino)-6-(substituted)pyrimidine-5-carbonitrile | N/A |

Intramolecular and Intermolecular Cyclization Pathways to Fused Heterocycles

The functional groups of 4-aminopyrimidine-5-carbonitrile (B127032) derivatives are well-disposed for participating in cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are pivotal for generating molecular complexity and accessing pharmacologically relevant scaffolds such as thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines.

One prominent pathway involves the reaction of 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives with hydrazine hydrate. This transformation proceeds via an initial nucleophilic attack by hydrazine on the cyano group, followed by an intramolecular cyclization and subsequent tautomerization to afford 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives. researchgate.net

Another important cyclization strategy is the Gewald reaction, which can be used to synthesize precursor 2-aminothiophene-3-carbonitriles. These thiophenes can then undergo cyclization with nitriles in the presence of dry hydrogen chloride gas to form 4-amino-thieno[2,3-d]pyrimidines. nih.gov The mechanism involves the formation of several intermediates, highlighting the synthetic versatility of the aminonitrile functionality. nih.gov Ring transformation reactions also provide a route to fused systems; for example, a suitably functionalized pyridine-3-carboxylic acid derivative can undergo intramolecular cyclization to form a bicyclic pyrido[4,3-e] thieme-connect.denih.govoxazepin-1-one. thieme-connect.comresearchgate.net

These cyclization reactions demonstrate how the strategic placement of amino and cyano groups on the pyrimidine core enables the construction of diverse and complex heterocyclic structures.

Oxidation and Reduction Processes of the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring generally makes it resistant to oxidation. However, derivatives can undergo oxidation, particularly when the ring is in a reduced, non-aromatic state. For instance, dihydrobenzimidazo[1,2-a]pyrimidines, which can be synthesized via Povarov (aza-Diels-Alder) reactions, can be subsequently oxidized to their fully aromatic counterparts. While ambient air can facilitate this process to some extent upon heating, the use of mild oxidizing agents like manganese dioxide (MnO₂) significantly improves the efficiency and reduces reaction times.

Conversely, the reduction of the pyrimidine ring is also a known transformation, though less commonly employed for this specific scaffold. The susceptibility to reduction would be influenced by the substituents present. Electron-withdrawing groups, such as the nitrile at C-5, would facilitate reduction.

Investigation of Tautomeric Equilibria and Isomerization Phenomena

Tautomerism is a critical phenomenon in heterocyclic chemistry, profoundly influencing the chemical reactivity, physical properties, and biological interactions of molecules. For derivatives of this compound, two primary forms of tautomerism are of significant interest: amino-imino tautomerism and ring-chain tautomerism.

Amino-Imino Tautomerism

Derivatives of 4-aminopyrimidine (B60600) can exist in an equilibrium between the canonical amino form and its imino tautomer. thieme-connect.de The amino form is generally the more stable and predominant tautomer. However, the position of this equilibrium can be influenced by various factors, including solvent polarity, temperature, and intermolecular interactions such as hydrogen bonding. researchgate.net

Studies on 4-aminopyrimidine (4APM) have shown that in the presence of acetic acid in a nonpolar solvent, a double hydrogen-bonded complex forms. Upon photoexcitation, this complex can undergo an excited-state double proton transfer to form the imino tautomer. nih.gov The energy barrier for this excited-state transfer is remarkably low (approximately 2 kJ·mol⁻¹), while the reverse process in the ground state has a negligible energy barrier, ensuring the predominance of the amino form under normal conditions. nih.gov The environment plays a crucial role; in polar media, an increase in temperature can shift the equilibrium toward the imino form. researchgate.net This tautomeric balance is fundamental to the behavior of aminopyrimidines, as the different forms present distinct hydrogen bonding patterns, which is critical in biological recognition processes. nih.gov

| System | Conditions | Phenomenon | Spectroscopic Data (Fluorescence Maxima) |

| 4-aminopyrimidine (4APM) monomer | n-hexane | Ground state | 353 nm |

| 4APM/Acetic Acid Complex | n-hexane, Photoexcitation | Excited-state imino tautomer formation | 414 nm |

Ring-Chain Tautomerism

Ring-chain tautomerism involves the reversible intramolecular addition of a nucleophilic group to an electrophilic center, leading to an equilibrium between an open-chain structure and a cyclic form. mdpi.com This type of tautomerism is observed in derivatives where a side chain contains both a nucleophilic group (like -OH or -NHR) and an electrophilic group (like C=O or C≡N).

For example, the condensation of 2-acetylbenzoic acid with malononitrile (B47326) yields 2-(2,2-dicyano-1-methylethenyl)benzoic acid, which exists in solution as an equilibrium mixture with its cyclic tautomer, 3-dicyanomethyl-3-methylphthalide. scispace.com Similarly, derivatives of [(α-N-hetaryl)aminomethylene]malononitriles can exhibit this tautomeric equilibrium. acs.org In the context of this compound derivatives, if a substituent introduced, for instance at the amino group, contains a suitable electrophile, a ring-chain equilibrium could be established, leading to novel fused-ring structures. The position of this equilibrium would depend on the nature of the substituents, the solvent, and the length of the chain connecting the nucleophilic and electrophilic centers.

Derivatization and Construction of Complex Pyrimidine Based Architectures

Synthesis of Novel Substituted Pyrimidine-5-carbonitrile Analogues

The synthesis of novel substituted pyrimidine-5-carbonitrile analogues is a significant area of research, primarily driven by the quest for new therapeutic agents. A common and efficient approach to creating a library of these compounds is through multicomponent reactions (MCRs). This method allows for the generation of molecular diversity and complexity in a single step from simple starting materials.

One prevalent MCR strategy involves the condensation of an aldehyde, malononitrile (B47326), and an N-unsubstituted amidine. arkat-usa.org This reaction can be performed under various conditions, including thermal heating in water or microwave irradiation, often in the presence of a base like sodium acetate. arkat-usa.org This approach provides a direct route to a wide range of 4-amino-5-pyrimidinecarbonitrile derivatives with different substituents at the 2- and 6-positions of the pyrimidine (B1678525) ring. arkat-usa.org The choice of aldehyde and amidine determines the nature of these substituents. For instance, using benzaldehyde (B42025) and benzamidine (B55565) hydrochloride would yield a 2,6-diphenyl substituted pyrimidine. arkat-usa.org

The Thorpe-Ziegler reaction offers another powerful tool for the synthesis of aminopyrimidine derivatives. This reaction involves the intramolecular cyclization of a dinitrile, which can be adapted to form the pyrimidine ring. mdpi.comwikipedia.org While classically used for carbocyclic systems, its principles can be applied to the synthesis of nitrogen-containing heterocycles.

Furthermore, existing pyrimidine-5-carbonitrile scaffolds can be derivatized to introduce additional functional groups. For example, a chloro group at the 6-position of the pyrimidine ring can be readily displaced by nucleophiles. In one study, 4-amino-6-chloro-pyrimidine-5-carbonitrile was reacted with piperidine (B6355638) in refluxing ethanol (B145695) to yield 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. nih.gov This substitution reaction demonstrates a straightforward method for introducing cyclic amine functionalities, thereby expanding the structural diversity of the pyrimidine-5-carbonitrile library.

The following table summarizes various synthetic approaches for generating substituted pyrimidine-5-carbonitrile analogues:

| Reaction Type | Reactants | Key Features | Resulting Analogues |

| Multicomponent Reaction | Aldehyde, Malononitrile, Amidine | One-pot synthesis, high efficiency, diverse substituents possible. arkat-usa.org | 4-Amino-2,6-disubstituted-pyrimidine-5-carbonitriles. arkat-usa.org |

| Nucleophilic Substitution | 4-Amino-6-chloro-pyrimidine-5-carbonitrile, Amine (e.g., Piperidine) | Functionalization of a pre-existing pyrimidine core. nih.gov | 4-Amino-6-(amino)-pyrimidine-5-carbonitriles. nih.gov |

| Thorpe-Ziegler Reaction | Dinitrile precursors | Intramolecular cyclization to form the pyrimidine ring. mdpi.comwikipedia.org | Fused and substituted aminopyrimidine systems. |

These synthetic strategies provide a robust platform for the generation of a multitude of pyrimidine-5-carbonitrile derivatives, enabling the exploration of their chemical and physical properties for various applications.

Formation of Supramolecular Assemblies and Co-crystals via Noncovalent Interactions

The functional groups present in 4-amino-6-ethylpyrimidine-5-carbonitrile, namely the amino group, the pyrimidine ring nitrogens, and the nitrile group, are adept at participating in a variety of noncovalent interactions. These interactions, including hydrogen bonding and π-π stacking, are instrumental in the formation of well-ordered supramolecular assemblies and co-crystals.

Hydrogen bonding is a particularly dominant force in the self-assembly of aminopyrimidine derivatives. The amino group can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring and the nitrile group can act as hydrogen bond acceptors. This donor-acceptor complementarity allows for the formation of robust and predictable hydrogen-bonding motifs. For instance, in the crystal structure of 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, molecules are linked into sheets by N—H⋯N hydrogen bonds. nih.gov

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a common strategy to modify the physicochemical properties of a compound. Aminopyrimidine derivatives have been shown to form co-crystals with various co-formers, particularly carboxylic acids. bohrium.com In these structures, the acidic proton of the carboxylic acid can interact with the basic nitrogen atoms of the pyrimidine ring, leading to the formation of strong O—H⋯N hydrogen bonds. The specific hydrogen bonding patterns, often referred to as supramolecular synthons, can be predicted and controlled to a certain extent based on the functionalities of the interacting molecules. bohrium.com

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrimidine rings can also contribute to the stability of the supramolecular architecture. In the crystal structure of 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, a weak aromatic π-π stacking interaction is observed between inversion-related pyrimidine rings, with a centroid-centroid separation of 3.5559 (11) Å. nih.gov

The interplay of these noncovalent forces allows for the construction of complex and ordered solid-state structures. The ability to form these assemblies is not only of fundamental interest in crystal engineering but also has practical implications for the design of new materials with desired properties.

The table below outlines the key noncovalent interactions and the resulting supramolecular motifs observed in aminopyrimidine-5-carbonitrile and related structures:

| Interaction Type | Participating Groups | Resulting Supramolecular Motif | Example |

| Hydrogen Bonding (N—H⋯N) | Amino group (donor), Pyrimidine ring nitrogen (acceptor) | Chains, sheets, or dimers. nih.gov | Formation of sheets in 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. nih.gov |

| Hydrogen Bonding (O—H⋯N) | Carboxylic acid (donor), Pyrimidine ring nitrogen (acceptor) | Co-crystal formation. bohrium.com | Co-crystals of aminopyrimidines with various carboxylic acids. bohrium.com |

| π-π Stacking | Aromatic pyrimidine rings | Stacked columnar or layered structures. nih.gov | Weak π-π interactions between pyrimidine rings in 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. nih.gov |

By understanding and harnessing these noncovalent interactions, it is possible to design and construct a variety of supramolecular architectures based on the this compound framework.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N NMR for detailed structural confirmation and dynamic studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4-Amino-6-ethylpyrimidine-5-carbonitrile in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR Spectroscopy: Proton NMR spectroscopy would be expected to reveal the number of distinct proton environments and their neighboring protons. The ethyl group should present as a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from spin-spin coupling. The protons of the amino group (NH₂) may appear as a broad singlet, and the aromatic proton on the pyrimidine (B1678525) ring would also be a singlet.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show signals corresponding to the two carbons of the ethyl group, the carbon of the nitrile group (C≡N), and the four distinct carbon atoms of the pyrimidine ring. The chemical shifts of these signals are indicative of their electronic environment.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can offer valuable information about the nitrogen atoms in the pyrimidine ring, the amino group, and the nitrile functional group. The distinct chemical shifts of the nitrogen atoms would confirm their respective bonding environments within the heterocyclic structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | ~1.2 | ~13 |

| CH₂ (ethyl) | ~2.7 | ~25 |

| NH₂ | Broad singlet, variable | - |

| Pyrimidine-H | ~8.2 | - |

| C-CN | - | ~118 |

| C-NH₂ | - | ~160 |

| C-ethyl | - | ~170 |

| C-H | - | ~155 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of the bonds within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a characteristic fingerprint of the functional groups present.

For this compound, the IR spectrum would be expected to show several key absorption bands:

N-H Stretching: The amino group (NH₂) would exhibit characteristic stretching vibrations, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹.

C≡N Stretching: A strong, sharp absorption band corresponding to the nitrile (C≡N) group stretching vibration is expected in the range of 2210-2260 cm⁻¹. The exact position can give clues about the electronic effects of the pyrimidine ring.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine ring would appear in the 1500-1650 cm⁻¹ region.

C-H Stretching and Bending: Vibrations associated with the C-H bonds of the ethyl group and the pyrimidine ring would also be present.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (NH₂) | Stretching | 3300 - 3500 |

| Nitrile (C≡N) | Stretching | 2210 - 2260 |

| Pyrimidine Ring | C=N and C=C Stretching | 1500 - 1650 |

| Ethyl Group (C-H) | Stretching | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule might include the loss of the ethyl group, the nitrile group, or other small neutral molecules, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure and Crystal Packing Analysis

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise positions of all atoms in the molecule, as well as the arrangement of the molecules within the crystal lattice.

This technique provides unambiguous information on:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry.

Conformation: The spatial arrangement of the ethyl group relative to the pyrimidine ring.

Crystal Packing: How the individual molecules are arranged in the solid state, including intermolecular interactions such as hydrogen bonding and π-π stacking. The amino group and the nitrogen atoms of the pyrimidine ring are potential sites for hydrogen bonding, which can significantly influence the crystal packing.

The data obtained from SC-XRD provides the ultimate confirmation of the molecular structure elucidated by spectroscopic methods.

Applications in Advanced Organic Synthesis and Materials Science

Utility as Research Reagents in Organic Synthesis

4-Amino-6-ethylpyrimidine-5-carbonitrile and its derivatives are recognized as important intermediates in the synthesis of a variety of biologically and industrially significant compounds. arkat-usa.orgias.ac.in The presence of an amino group, a nitrile moiety, and an ethyl group on the pyrimidine (B1678525) ring provides multiple reactive sites for further chemical transformations. These functional groups allow for a diverse range of reactions, making this class of compounds versatile building blocks in the construction of more complex molecular frameworks. nih.gov

The amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. Furthermore, the pyrimidine ring itself can undergo various substitution reactions. This reactivity profile makes 4-aminopyrimidine-5-carbonitrile (B127032) derivatives valuable reagents for creating libraries of compounds for biological screening and for the development of new synthetic methodologies. arkat-usa.org

Role as Key Intermediates for Complex Organic Compounds

The structural framework of this compound serves as a crucial starting point for the synthesis of a multitude of complex organic compounds, including those with potential pharmaceutical applications. The pyrimidine core is a common feature in many bioactive molecules, and the functional groups on this particular derivative allow for its elaboration into more intricate structures.

For instance, aminopyrimidine derivatives are key intermediates in the preparation of compounds that are investigated for their potential as therapeutic agents. The development of efficient synthetic routes to novel pyrimidine and fused-pyrimidine systems is an active area of research in medicinal chemistry. nih.gov The versatility of compounds like this compound allows for the systematic modification of their structure to explore structure-activity relationships and to optimize their biological profiles. nih.gov While specific examples detailing the conversion of this compound into named complex pharmaceutical agents are not extensively documented in publicly available literature, the general importance of this class of compounds as synthetic intermediates is well-established.

Precursors for Novel Fused Heterocyclic Systems (e.g., Pyrimido[4,5-d]pyrimidines)

One of the most significant applications of this compound and its analogs is their role as precursors in the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-d]pyrimidines. mdpi.com This class of compounds is of considerable interest due to their diverse biological activities. nih.gov

A recent study outlines a two-step synthesis of novel diphenylpyrimido[4,5-d]pyrimidin-4-amines, starting from readily available 4-amino-2,6-dialkylpyrimidine-5-carbonitriles. mdpi.com In this synthetic sequence, a 4-amino-2-methyl-6-phenyl-5-cyanopyrimidine bearing a 5-ethyl group was utilized as a key intermediate. The reaction of this aminopyrimidine with triethylorthoformate followed by cyclization with an aniline (B41778) derivative afforded the corresponding 5-ethyl-2-methyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine. mdpi.com

The general reaction scheme highlights the importance of the amino and nitrile functionalities of the starting pyrimidine in the formation of the second fused pyrimidine ring. This methodology provides an efficient route to a library of substituted pyrimido[4,5-d]pyrimidines with potential applications in medicinal chemistry. mdpi.com

| Starting Material | Reaction Steps | Product | Significance |

|---|---|---|---|

| 4-Amino-5-cyano-6-phenyl-2-methylpyrimidine with a 5-ethyl group | 1. Reaction with triethylorthoformate. 2. Cyclization with an aniline derivative. | 5-Ethyl-2-methyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine | Demonstrates the utility of 4-amino-6-alkylpyrimidine-5-carbonitriles as direct precursors to complex fused heterocyclic systems. |

Contributions to Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new solid materials with desired properties. In the case of aminopyrimidine derivatives, hydrogen bonding and π-π stacking interactions are the dominant forces that direct their self-assembly in the crystalline state. nih.gov

In the crystal structure of 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, the molecules are linked into sheets by N—H···N hydrogen bonds. nih.gov The amino group of one molecule donates a hydrogen bond to a nitrogen atom of the pyrimidine ring of an adjacent molecule. This recurring pattern of hydrogen bonding creates a robust two-dimensional network. Additionally, weak aromatic π-π stacking interactions are observed between the pyrimidine rings of neighboring molecules, further stabilizing the crystal packing. nih.gov

| Interaction Type | Description | Impact on Crystal Structure |

|---|---|---|

| N—H···N Hydrogen Bonding | The amino group acts as a hydrogen bond donor to a pyrimidine ring nitrogen of a neighboring molecule. | Links molecules into two-dimensional sheets, forming a robust network. |

| π-π Stacking | Weak interactions between the aromatic pyrimidine rings of adjacent molecules. | Contributes to the overall stability of the crystal packing. |

Future Research Trajectories and Emerging Opportunities

Development of Sustainable and Efficient Synthetic Methodologies

A primary objective in modern organic synthesis is the creation of chemical processes that are not only efficient in terms of yield and purity but also environmentally benign. The synthesis of pyrimidine-5-carbonitrile derivatives has traditionally involved methods that may use harsh reagents or generate significant waste. ias.ac.in Future research will undoubtedly focus on greener alternatives for the synthesis of 4-Amino-6-ethylpyrimidine-5-carbonitrile.

Key areas of opportunity include:

Heterogeneous Catalysis: The use of reusable solid catalysts can simplify product purification and minimize waste. Recent studies have shown the efficacy of catalysts like biowaste-derived bone char modified with chlorosulfonic acid for synthesizing pyrimidine-5-carbonitrile derivatives. nih.govresearchgate.net Applying such robust and eco-friendly solid acid catalysts to the synthesis of the target molecule could offer a highly efficient and sustainable pathway. nih.gov

Solvent-Free and Aqueous Conditions: Shifting away from volatile organic solvents is a cornerstone of green chemistry. Methodologies using water as a solvent or employing solvent-free reaction conditions have been successfully developed for related pyrimidines. ias.ac.inarkat-usa.org Research into a three-component reaction in water, potentially enhanced by microwave irradiation, could provide a rapid and environmentally friendly route to this compound. arkat-usa.org

Multicomponent Reactions (MCRs): MCRs are inherently efficient as they combine three or more reactants in a single step, reducing time, energy consumption, and waste. arkat-usa.org Optimizing an MCR for this compound, for instance by reacting an ethyl-containing precursor with malononitrile (B47326) and an amidine, represents a promising avenue for efficient and diversity-oriented synthesis. arkat-usa.org

| Synthetic Strategy | Key Features | Potential Advantages for Synthesis | References |

|---|---|---|---|

| Biowaste-Derived Catalysts | Use of modified bone char as a solid acid catalyst. | Reusable, eco-friendly, high catalytic efficiency. | nih.govresearchgate.net |

| Solvent-Free Synthesis | Reactions conducted by heating reactants without a solvent, often with a catalyst like NH4Cl. | Reduced waste, lower cost, simplified workup, shorter reaction times. | ias.ac.in |

| Aqueous Synthesis | Using water as the reaction medium, often with microwave assistance. | Environmentally benign, safe, and can accelerate reaction rates. | arkat-usa.org |

| Iridium-Catalyzed Multicomponent Synthesis | Condensation and dehydrogenation sequence using alcohols as reactants. | High atom economy, sustainable, allows for functional group tolerance. | rsc.org |

Discovery of Novel Chemical Transformations and Rearrangements

Beyond synthesis, exploring the reactivity of this compound can lead to the discovery of novel compounds with unique properties. The pyrimidine (B1678525) ring is known to undergo various transformations, offering opportunities to create entirely new molecular scaffolds.

Skeletal Editing and Rearrangements: A particularly exciting frontier is the "skeletal editing" of heterocyclic rings. Recent studies have demonstrated the transformation of pyrimidines into other heterocycles, such as pyridines. chinesechemsoc.orgchinesechemsoc.org This is often achieved through a Dimroth rearrangement pathway, which involves ring-opening, bond rotation, and ring-closure steps. chinesechemsoc.orgchinesechemsoc.orgnih.gov Investigating whether this compound can undergo such a two-atom swap rearrangement could yield novel pyridine (B92270) derivatives that are otherwise difficult to synthesize. The Dimroth rearrangement is a general process for many nitrogen-containing heterocycles and can be influenced by factors like pH and the nature of substituents. nih.gov

Functional Group Interconversion: The amino and nitrile groups on the pyrimidine ring are versatile handles for further functionalization. Research could focus on converting the nitrile group into other functionalities like amides, carboxylic acids, or tetrazoles, each potentially altering the compound's biological or material properties. Likewise, the amino group can be derivatized to explore structure-activity relationships in medicinal chemistry contexts.

| Transformation Type | Description | Potential Outcome | References |

|---|---|---|---|

| Dimroth Rearrangement | Migration of a heteroatom within the heterocyclic system, often involving ring opening and closure. | Formation of isomeric pyrimidines or other heterocyclic systems. | nih.gov |

| Pyrimidine-to-Pyridine Skeletal Editing | A one-pot, two-step process involving activation (e.g., with Tf2O) followed by nucleophilic addition and rearrangement. | Conversion of the pyrimidine core into a pyridine core, enabling access to diverse pyridine derivatives. | chinesechemsoc.orgchinesechemsoc.org |

| ANRORC Mechanism | Addition of a Nucleophile, Ring Opening, and Ring Closure. A mechanism often involved in transformations of nitrogen heterocycles. | Leads to rearranged or substituted heterocyclic products. | nih.gov |

Elucidation of Complex Reaction Mechanisms

A fundamental understanding of how chemical reactions occur is crucial for optimizing conditions, improving yields, and predicting outcomes. For this compound, mechanistic studies can provide invaluable insights into both its formation and its subsequent transformations.

Future mechanistic investigations could include:

Computational Modeling (DFT): Density Functional Theory (DFT) calculations are powerful tools for mapping reaction pathways. jchemrev.commdpi.com Researchers can model transition states, calculate activation energies, and visualize intermediate structures for the multi-component synthesis of this compound. Such studies can clarify the role of the catalyst and explain the regioselectivity of the reaction. For instance, DFT can be used to understand the cascade of inverse electron-demand hetero-Diels–Alder reactions that can form pyrimidines. rsc.orgmdpi.com

Isotope Labeling: Using isotopically labeled starting materials (e.g., with ¹³C or ¹⁵N) can trace the path of individual atoms throughout the reaction, providing definitive evidence for proposed mechanisms, such as those involved in ring formation or rearrangement.

Computational Design of Novel Pyrimidine-Based Scaffolds

In silico techniques have become indispensable in modern chemistry, particularly in the field of drug discovery, for designing novel molecules with desired properties. eurekaselect.comresearchgate.net Using this compound as a core scaffold, computational methods can guide the synthesis of new derivatives with enhanced biological activity. nih.govrsc.org

Emerging opportunities in this area include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.